Chlorphenesin's mechanism of action for muscle relaxation is not fully understood. Research suggests it might interfere with nerve impulses at the neuromuscular junction, the point where nerves connect to muscles []. Studying chlorphenesin's effects on this process could provide valuable insights into muscle physiology and the development of more targeted muscle relaxants.
Some studies have investigated chlorphenesin's potential effects on sleep. Early research suggested it might promote sleep and reduce nighttime wakefulness []. However, the quality of this research is limited, and further investigation is needed to determine the effectiveness and safety of chlorphenesin for sleep disorders.
Chlorphenesin is a chemical compound with the molecular formula and is recognized for its use primarily as a preservative in cosmetic products. It is also known by several synonyms, including 3-(4-chlorophenoxy)-1,2-propanediol and p-chlorophenyl-α-glyceryl ether. Chlorphenesin exhibits antimicrobial properties, making it effective against various bacteria and fungi, which is crucial for prolonging the shelf life of cosmetic formulations .
Chlorphenesin demonstrates notable biological activity as an antimicrobial agent. It has been classified by the World Health Organization as an antifungal for topical use and exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria . While its precise mechanism of action is not fully understood, chlorphenesin's effects are often evaluated through subjective responses in clinical settings. In cosmetic applications, it helps control microbial growth, thereby enhancing product safety .
The synthesis of chlorphenesin involves a straightforward process:
This method allows for efficient production while ensuring the purity of the final product .
Chlorphenesin is predominantly used in cosmetics as a preservative due to its antimicrobial properties. Its applications include:
Studies on chlorphenesin have indicated that it can interact with other preservatives and formulations. For instance, when combined with certain other preservatives, it may enhance their irritant potential, necessitating careful formulation considerations to ensure consumer safety . Additionally, while systemic intoxication from transdermal use has not been observed, allergic contact sensitivity remains a concern for some individuals using products containing chlorphenesin .
Chlorphenesin shares structural similarities with several other compounds that exhibit similar biological activities. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Chlorphenesin | Preservative in cosmetics | Antifungal properties; used primarily in cosmetics | |
Chlorphenesin carbamate | Muscle relaxant | Centrally acting muscle relaxant; less commonly used now | |
Benzyl alcohol | Preservative | Commonly used but less effective against fungi | |
Methylparaben | Preservative | Widely used; potential allergen |
Chlorphenesin stands out due to its dual role as both an effective preservative and an antifungal agent, which is not always present in similar compounds. Its specific structure allows it to function effectively in cosmetic formulations while minimizing irritation risks when used within recommended concentrations .
Chlorphenesin, systematically named 3-(4-chlorophenoxy)propane-1,2-diol, represents a phenyl glycerol ether with the molecular formula C₉H₁₁ClO₃ and a molecular weight of 202.635 g/mol [1] [2] [3]. The compound is characterized by its central propane-1,2-diol backbone linked through an ether bond to a para-chlorophenyl group [4] [5]. The International Union of Pure and Applied Chemistry name reflects the substitution pattern where the chlorine atom occupies the para position on the benzene ring relative to the ether linkage [1] [2].
The structural architecture of chlorphenesin features a chiral center at the secondary carbon bearing the hydroxyl group, resulting in the presence of both R and S enantiomers [6]. The stereochemical designation indicates that chlorphenesin exists as a racemic mixture under normal conditions, with zero defined stereocenters out of one possible stereocenter [6]. This stereochemical characteristic contributes significantly to the compound's crystalline behavior and polymorphic diversity, as demonstrated in comprehensive crystallographic studies [7].
The canonical SMILES representation OCC(O)COC1=CC=C(Cl)C=C1 illustrates the molecular connectivity, while the InChI key MXOAEAUPQDYUQM-UHFFFAOYSA-N provides a unique identifier for database searches [1] [2] [4]. The molecular structure incorporates both hydrophilic elements through the vicinal diol functionality and hydrophobic characteristics via the chlorinated aromatic ring, contributing to its amphiphilic properties [5].
Chlorphenesin exhibits remarkable crystalline diversity, forming multiple polymorphic modifications under different conditions [7]. Comprehensive crystallographic investigations have revealed the formation of both stable and metastable phases in racemic and enantiopure forms [7]. The compound demonstrates the ability to form racemic compounds as well as racemic conglomerates, depending on crystallization conditions and the presence of structural analogues [7].
X-ray crystallographic analysis has identified multiple crystal organizations for chlorphenesin, with seven out of nine studied cases exhibiting crystal packing formed with the participation of two symmetry-independent molecules (Z′ > 1) [7]. This unusual frequency of Z′ > 1 structures reflects the diverse intermolecular hydrogen bonding patterns possible within crystals of aryl glycerol ethers [7]. The crystallographic data indicates that all racemic compounds of chloro-substituted chlorphenesin analogues adopt a common supramolecular motif, while enantiopure forms display three distinct crystal organizations [7].
The Cambridge Crystallographic Data Centre contains supplementary crystallographic data under accession codes CCDC 2039458-2039460, providing detailed structural information for different polymorphic forms [7]. The crystal structure exhibits extensive hydrogen bonding networks involving the hydroxyl groups of the propanediol moiety, contributing to the stability of different polymorphic modifications [8].
The crystalline modifications display variable thermal stabilities, with differential scanning calorimetry and powder X-ray diffraction studies revealing multiple phase transitions [7] [9]. The free energies of metastable forms have been experimentally determined relative to the thermodynamically most stable racemic compounds, providing insight into the relative stabilities of different polymorphic forms [7].
Chlorphenesin demonstrates well-defined thermal transition behavior characterized by distinct melting and crystallization events [10] [11] [12] [13] [14]. The melting point ranges from 77-79°C according to multiple independent measurements, with some sources reporting a slightly broader range of 78.0-82.0°C [10] [11] [13] [14] [15]. These variations likely reflect different polymorphic forms and measurement conditions rather than impurities, as the compound exhibits significant polymorphism [7].
Thermal analysis using differential scanning calorimetry has revealed complex phase behavior associated with the multiple crystalline modifications [7] [9]. The compound undergoes solid-solid phase transitions between different polymorphic forms before reaching the melting point, as evidenced by comprehensive thermal studies [7]. The racemic and enantiopure forms exhibit different thermal signatures, with metastable phases showing distinct transition temperatures compared to stable modifications [7].
The boiling point has been reported with considerable variation in the literature, ranging from 290.96°C (estimated value) to 369.5°C [12] [14] [15]. The significant discrepancy suggests these values represent estimates rather than experimentally determined data, with the higher value possibly accounting for decomposition processes that may occur before true boiling [12].
Chlorphenesin exhibits a characteristic solubility profile reflecting its amphiphilic molecular structure [16] [17] [18] [19]. The compound demonstrates limited aqueous solubility, with reported values ranging from 0.5% to 10.4 mg/mL depending on measurement conditions [20] [17] [19] [21]. This relatively low water solubility is consistent with the presence of the hydrophobic chlorophenyl moiety [22].
In alcoholic systems, chlorphenesin shows enhanced solubility compared to aqueous media. Ethanol solutions demonstrate solubility values of approximately 5% for 95% ethanol, with some sources reporting concentrations up to 41 mg/mL under specific conditions [17] [18] [21]. The enhanced solubility in ethanol reflects favorable interactions between the hydroxyl groups of the solute and solvent molecules [16].
Polar aprotic solvents demonstrate variable dissolution capacity for chlorphenesin. Dimethyl sulfoxide accommodates concentrations of 3-41 mg/mL, while dimethylformamide supports approximately 5 mg/mL [23] [18] [21]. The compound exhibits good solubility in ethereal solvents, reflecting favorable interactions with the ether functional group [17] [19].
Comprehensive solubility studies across twelve different solvents have demonstrated that chlorphenesin solubility in alcohol and ester systems is primarily influenced by solvent polarity and viscosity [16] [24]. The thermodynamic analysis of dissolution processes indicates that all mixing Gibbs energy values are negative while mixing entropy values are positive, confirming the spontaneous nature of the dissolution process [16].
Infrared spectroscopic analysis of chlorphenesin reveals characteristic absorption bands corresponding to its functional groups [25] [26]. The hydroxyl groups of the propanediol moiety contribute broad absorption features in the 3200-3600 cm⁻¹ region, typical of O-H stretching vibrations in secondary alcohols [26]. The presence of intramolecular and intermolecular hydrogen bonding affects the exact position and breadth of these absorptions [26].
The aromatic ring system produces characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region, while C-H stretching modes appear in the 3000-2800 cm⁻¹ range [26] [27]. The para-disubstituted benzene ring generates a distinctive pattern in the fingerprint region between 900-600 cm⁻¹, allowing for structural identification [27] [28].
Carbon-chlorine bond stretching vibrations appear in the lower frequency region around 850-550 cm⁻¹, characteristic of aromatic C-Cl bonds [28]. The C-O ether linkage contributes absorptions in the 1300-1000 cm⁻¹ region, while the secondary alcohol C-O stretching typically appears around 1050 cm⁻¹ [26]. The fingerprint region provides unique spectral signatures that allow differentiation from structural isomers and analogues [27] [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information for chlorphenesin through both ¹H and ¹³C NMR techniques [30] [31]. The ¹H NMR spectrum exhibits characteristic signals for the propanediol protons, with the methylene groups appearing as complex multipiples due to coupling with adjacent carbons and the chiral center [31]. The hydroxyl protons typically appear as broad singlets, with chemical shifts dependent on solvent and concentration due to hydrogen bonding effects.
The aromatic proton signals appear in the downfield region around 6.8-7.3 ppm, with the para-disubstituted benzene ring producing a characteristic AA'BB' pattern [31]. The methylene protons adjacent to the ether oxygen appear around 4.0-4.2 ppm, while the methine proton of the secondary alcohol appears around 3.8-4.0 ppm [31].
¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the various structural elements [31]. The aromatic carbons appear in the 120-160 ppm region, with the chlorine-substituted carbon showing characteristic downfield shifts. The aliphatic carbons of the propanediol chain appear in the 60-80 ppm range, with the secondary alcohol carbon typically around 70 ppm and the primary alcohol carbons around 65 ppm [31].
Two-dimensional NMR techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information and assist in complete structural assignment [31]. These techniques are particularly valuable for distinguishing between different polymorphic forms and studying hydrogen bonding interactions in solution [31].
Mass spectrometric analysis of chlorphenesin reveals characteristic fragmentation patterns that facilitate structural identification [32] [33] [34]. Under electron ionization conditions, the molecular ion peak appears at m/z 202, corresponding to the molecular weight of the compound [32]. The molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic system.
Common fragmentation pathways include loss of water molecules (18 mass units) from the hydroxyl groups, producing fragment ions at m/z 184 and m/z 166 [34]. Loss of the entire propanediol side chain (75 mass units) generates a prominent fragment at m/z 127, corresponding to the para-chlorophenoxy cation [34]. Further fragmentation of this ion through loss of oxygen (16 mass units) produces the para-chlorophenyl cation at m/z 111 [34].
The base peak in many mass spectra corresponds to the para-chlorophenol molecular ion at m/z 128, formed through rearrangement processes [32]. Additional significant fragments include the phenol cation at m/z 94 and various alkyl fragments from the propanediol chain [34]. The chlorine isotope pattern provides confirmatory evidence for the presence of chlorine, with characteristic intensity ratios reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Corrosive;Irritant